![molecular formula C32H16 B086633 Dibenzo[a,g]coronene CAS No. 190-66-9](/img/structure/B86633.png)
Dibenzo[a,g]coronene
Overview
Description
Dibenzo[a,g]coronene (CAS: 190-66-9, 19500-94-8) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₂H₁₆ and a molecular weight of 400.480 g/mol . It belongs to the coronene family, characterized by fused benzene rings arranged in a planar structure. Its IUPAC name reflects the positions of the benzo-annelations (a and g), which significantly influence its electronic and spectroscopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,g]coronene typically involves the cyclization of precursor molecules through various organic reactions. One common method is the Scholl reaction, which involves the oxidative cyclodehydrogenation of polyphenylene precursors. This reaction is usually catalyzed by Lewis acids such as aluminum chloride or ferric chloride under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be synthesized on a larger scale using similar methods as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of this compound. Typical reagents include nitric acid for nitration and halogens like bromine or chlorine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated this compound.
Substitution: Nitro-dibenzo[a,g]coronene, bromo-dibenzo[a,g]coronene.
Scientific Research Applications
Chemistry
- Model Compound for PAHs: DBC serves as a model compound for studying the properties of polycyclic aromatic hydrocarbons. Its interactions with other molecules help researchers understand fundamental chemical behaviors and reactivity patterns .
- Electrochemical Properties: The unique electronic properties of DBC make it suitable for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its structure allows for efficient charge transport, making it a candidate for next-generation electronic materials .
Biology
- Interactions with Biological Molecules: Research indicates that DBC can intercalate between DNA base pairs, potentially leading to mutagenic effects. This property is critical for studies on the genotoxicity of PAHs and their impact on biological systems.
- Therapeutic Potential: Investigations into DBC's interactions with proteins and cellular membranes suggest potential applications in drug development, particularly in targeting specific biological macromolecules.
Medicine
- Cancer Research: The ability of DBC to generate reactive oxygen species through redox cycling has implications for its use in cancer therapies. Its interactions with cellular components may lead to novel therapeutic strategies against cancer cells .
Organic Electronics
- Charge Transport Materials: DBC is utilized in the development of organic semiconductors due to its high charge mobility. Studies have shown that its flat structure enhances π-overlap, facilitating efficient charge transport in devices such as organic light-emitting diodes (OLEDs) and solar cells .
- Self-Assembly Properties: The self-assembling characteristics of DBC derivatives are being explored for use in nanotechnology applications, including the fabrication of nanoscale electronic devices and sensors .
Comparison with Related Compounds
Compound | Structure Characteristics | Applications |
---|---|---|
Coronene | Fewer benzene rings; smaller size | Basic PAH studies; less effective in electronics |
Hexabenzocoronene | More benzene rings; larger size | Advanced electronic materials |
Tribenzo[a,d,g]coronene | Different arrangement; unique electronic properties | Niche applications in sensing and charge transport |
Case Studies
- Photovoltaic Devices:
- Organic Field Effect Transistors:
- Nanotechnology:
Mechanism of Action
The mechanism of action of dibenzo[a,g]coronene involves its interaction with various molecular targets, including DNA, proteins, and cellular membranes. Its planar structure allows it to intercalate between DNA base pairs, potentially leading to mutagenic effects. Additionally, its ability to generate reactive oxygen species through redox cycling can contribute to its biological activity.
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Coronene Derivatives
Structural Isomers and Homologs
Key compounds for comparison include:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
---|---|---|---|---|
Dibenzo[a,g]coronene | C₃₂H₁₆ | 400.480 | 190-66-9 | Two benzo groups at positions a and g |
Dibenzo[a,j]coronene | C₃₂H₁₆ | 400.469 | 190-72-7 | Benzo groups at a and j; extended center row |
Dibenzo[bc,kl]coronene | C₃₀H₁₄ | 374.432 | 190-55-6 | Smaller core with benzo groups at bc and kl |
Coronene (hexabenzobenzene) | C₂₄H₁₂ | 300.350 | 191-07-1 | Parent compound with six fused benzene rings |
Cyclic Conjugation and Clar Theory
This compound exhibits a unique Clar π-electron configuration , with enhanced conjugation in specific rings (Hd, Hj, Hp) compared to others (Hm). This is quantified using π-electron content (EC) and π-electron energy effect (ef) :
Compound | EC Values | ef Values |
---|---|---|
This compound | 3.93, 3.54, 3.93 | 0.090, 0.063, 0.090 |
Dibenzo[a,d]coronene | 3.68, 3.68, 3.82 | 0.070, 0.070, 0.083 |
The greater variability in EC and ef values for the [a,g]-isomer indicates uneven electron distribution , influencing its chemical stability and reactivity .
Spectroscopic and Thermodynamic Properties
UV/Visible and Fluorescence Spectroscopy
- Dibenzo[a,j]coronene : Shows selective enhancement of I-band emission in polar solvents due to its extended five-ring center row .
- This compound : Lacks this selective enhancement, as its benzo groups are positioned symmetrically, reducing dipole interactions with solvents .
- Coronene : Fluorescence is symmetry-forbidden in polar solvents, unlike its benzo-annelated derivatives .
Thermodynamic Data
- Dibenzo[bc,kl]coronene : Experimental heat capacity (Cp,gas) ranges from 118.5 J/mol·K at 300 K to 254.8 J/mol·K at 1000 K , derived from force-field approximations .
Adsorption on Silicon Surfaces
- Dibenzo[a,j]coronene forms 4–8 Si–C bonds on Si(001)-2×1 surfaces, with bond strain influencing adsorption geometry. Similar studies for [a,g]-isomer are absent but hypothesized to follow analogous mechanisms .
Environmental and Analytical Relevance
- Coronene and its derivatives, including this compound, are detected in airborne PAH analyses. Coronene shows 22.1% repeatability in GC-Orbitrap-MS assays, suggesting reliable environmental monitoring protocols .
Biological Activity
Dibenzo[a,g]coronene (DBC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and toxicological implications. This article synthesizes findings from various studies on the biological activity of DBC, focusing on its mechanisms of action, metabolic pathways, and associated health risks.
Overview of this compound
This compound is structurally characterized by its fused benzene rings, which contribute to its stability and reactivity. As a member of the PAH family, it shares properties with other compounds like benzo[a]pyrene (BAP), known for its carcinogenic potential. The unique Clar aromatic sextet formulae of this compound highlight its resonance stabilization, which is critical in understanding its biological interactions .
Metabolic Activation
The biological activity of DBC is largely mediated through metabolic activation. Studies have shown that cytochrome P450 enzymes (CYP1A1 and CYP1B1) play a significant role in converting DBC into reactive metabolites, including epoxides and diol epoxides. These metabolites can form DNA adducts, leading to mutations and potentially initiating carcinogenesis .
Table 1: Metabolic Pathways of this compound
Enzyme | Reaction Type | Product Type |
---|---|---|
CYP1A1 | Hydroxylation | Hydroxylated DBC |
CYP1B1 | Epoxidation | Epoxide |
Epoxide Hydrolase | Hydrolysis | Diol |
Cytotoxicity and Genotoxicity
Research indicates that DBC exhibits cytotoxic effects in various cell lines. For instance, exposure to DBC has been shown to induce oxidative stress and inflammation in bronchial epithelial cells, leading to impaired barrier function and increased susceptibility to respiratory diseases . The compound's ability to induce DNA damage is corroborated by studies linking it to mutations in critical genes such as TP53 and K-ras .
In Vivo Studies
In vivo studies have demonstrated that exposure to DBC can lead to tumor formation in animal models. For example, mice exposed to DBC showed a significant increase in lung tumors compared to control groups, highlighting its potential as a carcinogen . The mutagenic effects of DBC are similar to those observed with other PAHs, underscoring the need for further investigation into its long-term health effects.
Case Studies
Several case studies have explored the implications of DBC exposure in occupational settings. Workers in industries involving coal tar or coke production have been found to have elevated levels of PAH metabolites in their urine, correlating with increased cancer risk .
Case Study: Occupational Exposure
- Population : Coke-oven workers
- Findings : Higher incidence of lung cancer linked to PAH exposure, including DBC.
- Biomarkers : Elevated DNA adduct levels indicating genotoxicity.
Chemical Reactions Analysis
Electrochemical Redox Behavior
Dibenzo[a,g]coronene exhibits distinct redox activity when immobilized on carbon nanomaterials. Cyclic voltammetry reveals:
Electrode Material | Redox Peak Potential (V vs Ag/AgCl) | Catalytic Activity |
---|---|---|
Graphitic carbon | +0.45 (oxidation), -0.30 (reduction) | H₂O₂ reduction |
Graphene oxide | No observable peaks | Inactive |
The redox process involves cationic radical species (*Cor⁺- *) stabilized by π–π interactions with graphitic surfaces. Hydroxyl radicals (- OH) generated at high anodic potentials (>1.2 V) facilitate this oxidation .
Hydrogen Abstraction Kinetics
Hydrogen abstraction by atomic hydrogen follows a radical mechanism. UCCSD(T)-F12 calculations provide activation energies (Eₐ) and rate constants (k) for this compound compared to smaller PAHs :
PAH | Eₐ (kcal/mol) | k (298 K, cm³/mol·s) |
---|---|---|
Coronene (C₂₄H₁₂) | 8.2 | 2.1 × 10⁻¹¹ |
This compound (C₃₂H₁₆) | 7.8 | 3.5 × 10⁻¹¹ |
Benzo[e]pyrene (C₂₀H₁₂) | 9.1 | 1.4 × 10⁻¹¹ |
Lower Eₐ for this compound suggests peripheral hydrogen atoms are more accessible due to steric effects .
Photochemical and Thermal Fragmentation
Under UV irradiation or pyrolysis, this compound undergoes dissociation via:
-
Decarbonylation : Loss of CO units (m/z = 28).
-
HCN Elimination : Observed in nitrogen-containing analogs, suggesting similar pathways for pure PAHs .
-
Cluster Formation : Five-membered ring intermediates precede carbon cluster release (e.g., C₆H₆) .
Fragmentation Products (m/z):
Catalytic and Environmental Interactions
-
Photocatalysis : Thin films of this compound mixed with C₆₀ exhibit photocurrent generation under white light (λ = 400–700 nm) .
-
Environmental Degradation : Reacts with NO₃ radicals in the atmosphere, forming nitro-PAHs with increased mutagenicity .
Theoretical Insights
DFT calculations (B3LYP/def2-SVP) show:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dibenzo[a,g]coronene, and how do experimental conditions influence yield?
- Methodological Answer : The synthesis of polycyclic aromatic hydrocarbons (PAHs) like this compound (C32H16) typically involves multi-step carbonium ion rearrangements. A validated approach includes starting with fluorenone derivatives, followed by sequential reductions and cyclization. For example, Buckles et al. (1973) outlined a four-step synthesis for structurally similar PAHs, emphasizing temperature control (120–150°C) and catalysts like BF3-etherate to stabilize intermediates . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 for ketone-to-reducing agent) and inert atmospheres to prevent oxidation .
- Key Data :
- Molecular weight: 400.47 g/mol
- Melting point: 496–499°C (observed in related coronene derivatives) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : UV/Vis spectroscopy (λmax ~ 300–400 nm) and X-ray crystallography are primary tools. Clar and Zander (1957) reported UV/Vis absorption bands for coronene derivatives, correlating π-π* transitions with conjugation length . For crystallographic analysis, single-crystal X-ray diffraction (resolution < 1.0 Å) is recommended to resolve planar distortions caused by steric hindrance in fused aromatic systems .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Thermodynamic stability and solubility are critical. This compound exhibits low solubility in polar solvents (<0.1 mg/mL in water), requiring aromatic solvents (e.g., toluene, benzene) for reactions . Its heat capacity (Cp) in the gas phase increases nonlinearly with temperature, as modeled by Dorofeeva et al. (1988) using statistical mechanical approximations for PAHs .
Properties
IUPAC Name |
nonacyclo[22.6.2.02,7.08,29.011,28.012,17.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8(29),9,11(28),12,14,16,18(27),19,21(26),22,24,31-hexadecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-3-7-21-19(5-1)23-13-11-17-9-10-18-12-14-24-20-6-2-4-8-22(20)26-16-15-25(21)31-29(23)27(17)28(18)30(24)32(26)31/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCYVURKNNKDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C=C3)C9=CC=CC=C89 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172453 | |
Record name | Dibenzo(a,g)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190-66-9 | |
Record name | Dibenzo(a,g)coronene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(a,g)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.